molecular formula C7H10Cl2N4 B2684602 7-methyl-[1,2,4]triazolo[1,5-a]pyridin-8-amine dihydrochloride CAS No. 2490418-56-7

7-methyl-[1,2,4]triazolo[1,5-a]pyridin-8-amine dihydrochloride

Cat. No.: B2684602
CAS No.: 2490418-56-7
M. Wt: 221.09
InChI Key: YFRUMXZNRKKHJA-UHFFFAOYSA-N
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Description

7-methyl-[1,2,4]triazolo[1,5-a]pyridin-8-amine dihydrochloride is a heterocyclic compound that contains a triazole ring fused to a pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-methyl-[1,2,4]triazolo[1,5-a]pyridin-8-amine dihydrochloride can be achieved through various methods. One common approach involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in high yields . The reaction involves a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation.

Industrial Production Methods

Industrial production of this compound typically involves large-scale microwave-assisted synthesis due to its efficiency and reduced environmental impact. The scalability of this method makes it suitable for industrial applications, ensuring consistent quality and high yield .

Chemical Reactions Analysis

Types of Reactions

7-methyl-[1,2,4]triazolo[1,5-a]pyridin-8-amine dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include iminoquinone derivatives, amine derivatives, and various substituted triazole compounds .

Scientific Research Applications

7-methyl-[1,2,4]triazolo[1,5-a]pyridin-8-amine dihydrochloride has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 7-methyl-[1,2,4]triazolo[1,5-a]pyridin-8-amine dihydrochloride involves the inhibition of DNA-dependent protein kinase (DNA-PK). DNA-PK is a key enzyme in the non-homologous end joining (NHEJ) pathway, which repairs double-strand breaks in DNA. By inhibiting DNA-PK, the compound prevents the repair of DNA damage, leading to increased sensitivity of cancer cells to DNA-damaging agents .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-methyl-[1,2,4]triazolo[1,5-a]pyridin-8-amine dihydrochloride is unique due to its specific inhibition of DNA-PK, which is not commonly observed in other similar compounds. This selectivity makes it a valuable compound for targeted cancer therapy .

Properties

IUPAC Name

7-methyl-[1,2,4]triazolo[1,5-a]pyridin-8-amine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N4.2ClH/c1-5-2-3-11-7(6(5)8)9-4-10-11;;/h2-4H,8H2,1H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFRUMXZNRKKHJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=NC=NN2C=C1)N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10Cl2N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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